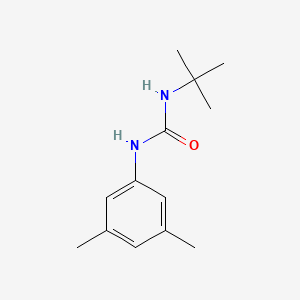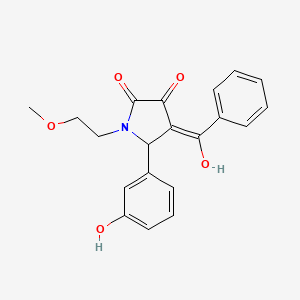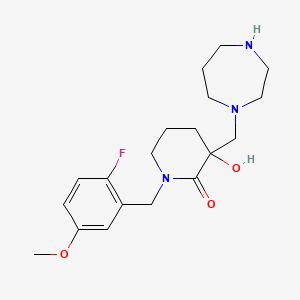
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in the 1950s and has since been widely used in agricultural practices. DCMU has also been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea inhibits the electron transport chain in photosynthesis by binding to the QB-binding site on the D1 protein of photosystem II (PSII). This prevents the transfer of electrons from QA to QB, leading to a buildup of electrons in the chlorophyll molecule and a decrease in the production of ATP and NADPH. The inhibition of photosynthesis by this compound has been shown to cause oxidative stress and damage to the chloroplasts, resulting in cell death in plants.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the accumulation of ROS, and the induction of stress-responsive genes. This compound has also been shown to affect plant growth and development, including the regulation of cell division and differentiation, the promotion of root growth, and the inhibition of leaf senescence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea has several advantages for use in laboratory experiments, including its ability to selectively inhibit photosynthesis in plants, its well-characterized mechanism of action, and its availability as a commercial herbicide. However, this compound also has several limitations, including its toxicity to humans and animals, its potential to contaminate the environment, and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea, including the development of new herbicides based on its structure, the identification of new targets for photosynthesis inhibition, and the investigation of its potential as a tool for crop improvement and stress tolerance. Additionally, research on this compound could lead to new insights into the regulation of photosynthesis and the mechanisms of oxidative stress in plants.
Métodos De Síntesis
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea can be synthesized through a multistep process involving the reaction of tert-butylamine with phosgene to form N-tert-butylcarbamoyl chloride, which is then reacted with 3,5-dimethylphenylamine to produce this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N'-(3,5-dimethylphenyl)urea has been widely used in scientific research to study the mechanism of photosynthesis in plants. It has been shown to inhibit electron transport in the photosynthetic process, leading to a decrease in oxygen production and an increase in reactive oxygen species (ROS) in the chloroplasts. This compound has also been used to study the regulation of photosynthesis under stress conditions, as well as the role of photosynthesis in plant growth and development.
Propiedades
IUPAC Name |
1-tert-butyl-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEITSGTMZVOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![methyl 5-methyl-2-{[(2-methylphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5342905.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)


![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)

![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)

methanone](/img/structure/B5342963.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)